Methyl 2-methyl-2-(piperidin-3-yl)propanoate
Overview
Description
“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a chemical compound with the CAS Number: 861514-06-9 . It has a molecular weight of 185.27 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is stored at a temperature of -10 .Scientific Research Applications
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Pharmaceutical Industry
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
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Synthesis of New Derivatives
- A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction .
- These new derivatives could potentially have different applications in various scientific fields, depending on their chemical properties and biological activities .
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Anticancer and Antimicrobial Applications
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
- For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
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Anti-Inflammatory and Analgesic Applications
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Neurological Applications
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Cyclization and Annulation Reactions
- Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
- Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
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Multicomponent Reactions
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Synthesis of Biologically Active Piperidines
- Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action .
- It has activity against cancer, inflammation, hypertension, and asthma .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-2-piperidin-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSNLDBNYVJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(piperidin-3-yl)propanoate | |
CAS RN |
861514-06-9 | |
Record name | methyl 2-methyl-2-(piperidin-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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